Skp2 Inhibitor C1

Description

Properties

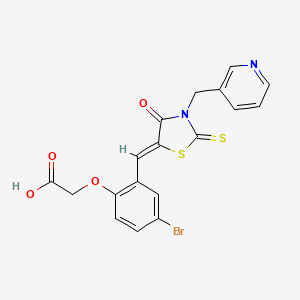

IUPAC Name |

2-[4-bromo-2-[(Z)-[4-oxo-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrN2O4S2/c19-13-3-4-14(25-10-16(22)23)12(6-13)7-15-17(24)21(18(26)27-15)9-11-2-1-5-20-8-11/h1-8H,9-10H2,(H,22,23)/b15-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCJJVVXEHZJHE-CHHVJCJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC(=O)O)SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)CN2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OCC(=O)O)/SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrN2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Skp2 Inhibitor C1

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed examination of the S-phase kinase-associated protein 2 (Skp2) inhibitor, C1. It elucidates its core mechanism of action, details the relevant signaling pathways, presents quantitative data from key studies, and outlines the experimental protocols used to characterize its activity.

Introduction: The SCF-Skp2 E3 Ligase and Its Role in Cancer

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the targeted degradation of proteins, thereby regulating a vast array of cellular processes. Within this system, E3 ubiquitin ligases confer substrate specificity. The Skp1-Cullin-1-F-box (SCF) complex is the largest family of E3 ligases.[1] S-phase kinase-associated protein 2 (Skp2), an F-box protein, functions as the substrate receptor subunit of the SCFSkp2 E3 ligase complex.[2][3]

The SCFSkp2 complex plays a pivotal role in cell cycle progression, particularly the G1/S transition, by targeting several key cell cycle inhibitors for proteasomal degradation.[2][4] Its most well-characterized substrate is the cyclin-dependent kinase (CDK) inhibitor p27Kip1 (p27).[2][5] High levels of Skp2 are frequently observed in numerous human cancers and are often correlated with low levels of p27, aggressive tumor behavior, and poor prognosis.[2][6] This oncogenic role makes Skp2 an attractive target for cancer therapy.

Skp2 inhibitor C1 (also referred to as SKPin C1) is a specific, small-molecule inhibitor identified through a structure-based, in silico virtual ligand screening.[3][6][7] It was designed to disrupt the activity of the SCFSkp2 E3 ligase, thereby restoring the tumor-suppressive function of p27.

Core Mechanism of Action

The primary mechanism of action of C1 is the direct and specific inhibition of Skp2-mediated p27 degradation.[8] It achieves this by physically blocking the protein-protein interaction (PPI) between the SCFSkp2 E3 ligase complex and its substrate, p27.

2.1 Binding Site and Competitive Inhibition

C1 was identified by targeting a druggable pocket formed at the interface of Skp2, its essential accessory protein Cks1 (Cdc kinase subunit 1), and the p27 substrate.[6][9][10] The recognition and binding of p27 by Skp2 is a highly regulated process. First, p27 must be phosphorylated on a key threonine residue (Thr187) by the Cyclin E-CDK2 complex.[5][6] This phosphorylation event creates a binding motif that is recognized by the Skp2/Cks1 co-receptor complex.[11]

C1 acts as a competitive inhibitor by binding directly to this substrate recognition pocket on the Skp2/Cks1 complex.[6][7] This occupation of the binding site physically prevents the phosphorylated p27 from docking with the E3 ligase.[6][9]

2.2 Inhibition of p27 Ubiquitylation and Subsequent Stabilization

By preventing the association between p27 and SCFSkp2, C1 effectively halts the transfer of ubiquitin molecules to p27.[12][13] This inhibition of K48-linked polyubiquitination prevents p27 from being targeted to the proteasome for degradation.[5]

The direct consequence is the stabilization and subsequent accumulation of p27 protein within the cell.[6][12][13] Importantly, C1 achieves this without altering the protein levels of the Skp2, Skp1, or Cul1 components of the SCF complex itself.[6] This specificity distinguishes it from general proteasome inhibitors, which cause a widespread accumulation of ubiquitinated proteins.

Signaling Pathway Analysis

The inhibitory effect of C1 can be best understood by visualizing its impact on the Skp2-p27 signaling axis.

Caption: The canonical SCF-Skp2 pathway for p27 degradation.

In a normal proliferative state, Cyclin E/CDK2 phosphorylates p27, marking it for recognition by the Skp2/Cks1 component of the SCF E3 ligase. This leads to polyubiquitination and subsequent proteasomal degradation of p27. The resulting low levels of p27 allow for CDK2 activity and progression through the G1/S checkpoint.

Caption: Mechanism of Skp2 inhibition by small molecule C1.

C1 binds to the p27 recognition site on the Skp2/Cks1 complex. This action competitively blocks the binding of phosphorylated p27, preventing its ubiquitination. As a result, p27 protein accumulates, leading to enhanced inhibition of CDK2 and subsequent cell cycle arrest, typically in the G1 phase.[6][7][13] However, in certain cancer cell lines, such as MCF-7 breast cancer cells, treatment with C1 has been observed to cause an increase in the G2/M population.[6][8]

Quantitative Data Summary

The biological effects of this compound have been quantified across various cancer cell lines. The following tables summarize key findings.

Table 1: Effect of C1 on Cancer Cell Viability and Proliferation

| Cell Line | Cancer Type | Concentration (µM) | Duration | Effect | Citation(s) |

| U266 & RPMI 8226 | Multiple Myeloma | 10 | 12-48 h | Significantly decreased viability | [12][13][14] |

| THP-1 | Leukemia | 50 | 12 h | Decreased viability | [14] |

| BGC-823 & MKN-45 | Gastric Cancer | 1 - 10 | 48 h | Dose-dependent decrease in survival rate | [14][15] |

| 501 Mel, SK-MEL-147 | Metastatic Melanoma | 10 | 16 h | Inhibited proliferation | [6][13] |

| H69 | Small-Cell Lung Cancer | Not specified | Not specified | Inhibits proliferation | [9] |

Table 2: Effect of C1 on Cell Cycle Distribution

| Cell Line | Cancer Type | Concentration (µM) | Duration | Cell Cycle Effect | Citation(s) |

| 501 Mel | Metastatic Melanoma | 10 | 16 h | ↑ G1 phase, ↓ S phase | [6] |

| T47D | Breast Cancer | 5 | 16 h | ↑ G1 phase, ↓ S phase | [6] |

| LNCaP | Prostate Cancer | Not specified | Not specified | ↓ G1 phase, ↑ G2/M arrest | [6] |

| MCF-7 | Breast Cancer | Not specified | Not specified | ↓ G1 phase, ↑ G2/M population | [6][8] |

| U266 & RPMI 8226 | Multiple Myeloma | 25 | Not specified | ↑ G0/G1 phase, ↓ S and G2/M phases | [13][14] |

Table 3: Effect of C1 on Key Protein Levels

| Cell Line | Cancer Type | Concentration (µM) | Duration | Protein Change | Citation(s) |

| 501 Mel, SK-MEL-147 | Metastatic Melanoma | 10 (dose-dependent) | 16 h | ↑ p27, ↑ p21; No change in Skp2, Skp1, Cul1 | [6] |

| U266 & RPMI 8226 | Multiple Myeloma | 25 | Not specified | ↑ p27; No significant change in Skp2 | [13][14] |

| BGC-823 | Gastric Cancer | 1, 5, 10 | 48 h | ↑ p27 | [14] |

| ECC-1 | Endometrial Cancer | 10 | 18 h | ↑ Nuclear and Cytoplasmic p27 | [16] |

Detailed Experimental Protocols

The characterization of C1's mechanism of action relies on a suite of standard and specialized biochemical and cell-based assays.

5.1 In Vitro Ubiquitylation Assay

This assay directly assesses the ability of C1 to inhibit the enzymatic activity of the SCFSkp2 complex.

-

Objective: To determine if C1 directly inhibits the polyubiquitination of p27 by the SCFSkp2 complex in a cell-free system.

-

Methodology:

-

Reagent Assembly: Combine purified recombinant proteins in a reaction buffer: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH3), ubiquitin, an ATP regeneration system, and purified SCFSkp2 complex.

-

Substrate Preparation: Use recombinant p27 that has been pre-phosphorylated at Thr187 by incubating with active Cyclin E/CDK2.

-

Inhibition: Aliquot the reaction mixture and add C1 (typically dissolved in DMSO) at various concentrations. A DMSO-only vehicle control is run in parallel. A known proteasome inhibitor or a compound that blocks neddylation (e.g., MLN4924) can be used as a positive control for pathway inhibition.[6]

-

Reaction: Initiate the ubiquitylation reaction by adding the phosphorylated p27 substrate. Incubate the mixture at 30°C for 1-2 hours.

-

Detection: Stop the reaction by adding SDS-PAGE loading buffer. Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

-

Analysis: Perform a Western blot using an anti-p27 antibody. A ladder of higher molecular weight bands appearing above the unmodified p27 band indicates polyubiquitination. A reduction in the intensity of this ladder in the presence of C1 demonstrates direct inhibition.[6]

-

Caption: Workflow for an in vitro p27 ubiquitylation assay.

5.2 Cellular p27 Ubiquitylation (Immunoprecipitation)

This assay confirms that C1 blocks p27 ubiquitination within a cellular context.

-

Objective: To measure the levels of ubiquitinated p27 in cells treated with C1.

-

Methodology:

-

Cell Treatment: Culture cells (e.g., U266, RPMI 8226) to ~70% confluency. Treat one group with C1 at a predetermined effective concentration (e.g., 25 µM) and a control group with DMSO vehicle for 4-6 hours. It is crucial to also treat cells with a proteasome inhibitor (e.g., MG132) during the last few hours to allow ubiquitinated proteins to accumulate.

-

Lysis: Harvest and lyse the cells in a denaturing buffer containing deubiquitinase inhibitors (DUBs) to preserve ubiquitin chains.

-

Immunoprecipitation (IP): Incubate the cell lysates with an anti-p27 antibody conjugated to beads (e.g., Protein A/G agarose) overnight at 4°C to pull down p27 and its bound proteins.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution and Detection: Elute the protein complexes from the beads and analyze via SDS-PAGE and Western blot.

-

Analysis: Probe one membrane with an anti-ubiquitin antibody and another with an anti-p27 antibody (to confirm equal pulldown). A decrease in the high molecular weight smear detected by the anti-ubiquitin antibody in the C1-treated sample indicates reduced p27 ubiquitination.[12][13]

-

5.3 Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of C1 on cell cycle phase distribution.

-

Objective: To quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle after treatment with C1.

-

Methodology:

-

Cell Plating and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat with various concentrations of C1 or DMSO vehicle for a specified time (e.g., 16-48 hours).

-

Harvesting: Collect both adherent and floating cells to ensure all cells, including those that may have detached due to apoptosis, are analyzed.

-

Fixation: Wash the cells with PBS and fix them in cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

-

Staining: Rehydrate the cells in PBS, then treat with RNase A to remove RNA. Stain the cellular DNA with a fluorescent dye such as Propidium Iodide (PI).

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content.

-

Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and calculate the percentage of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[6][12][13]

-

Caption: Integrated workflow for cellular analysis of C1 inhibitor.

Conclusion

This compound operates through a precise and targeted mechanism of action. By competitively inhibiting the binding of the substrate p27 to the SCFSkp2/Cks1 E3 ligase complex, it prevents p27 polyubiquitination and subsequent proteasomal degradation. The resulting accumulation of the p27 tumor suppressor protein leads to the inhibition of cyclin-dependent kinases, causing cell cycle arrest and a reduction in cancer cell proliferation. The specificity of C1 for the Skp2-p27 axis, validated through rigorous biochemical and cellular assays, establishes it as a valuable tool for cancer research and a promising lead compound for the development of targeted therapies against cancers characterized by Skp2 overexpression and p27 loss.

References

- 1. Targeting the p27 E3 ligase SCFSkp2 results in p27- and Skp2-mediated cell-cycle arrest and activation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel roles of Skp2 E3 ligase in cellular senescence, cancer progression, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review [frontiersin.org]

- 8. selleckchem.com [selleckchem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Chemical probes of Skp2-mediated p27 ubiquitylation and degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting the Skp2-Cks1 protein-protein interaction: structures, assays, and preclinical inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Skp2 inhibitor SKPin C1 decreased viability and proliferation of multiple myeloma cells and induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Skp2 inhibitor SKPin C1 decreased viability and proliferation of multiple myeloma cells and induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. Inhibitors of SCF-Skp2/Cks1 E3 Ligase Block Estrogen-Induced Growth Stimulation and Degradation of Nuclear p27kip1: Therapeutic Potential for Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Skp2 Inhibitor C1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of C1, a small molecule inhibitor of the S-phase kinase-associated protein 2 (Skp2). The information presented herein is intended to serve as a detailed resource for researchers and professionals in the fields of oncology, cell biology, and drug discovery.

Introduction to Skp2 as a Therapeutic Target

S-phase kinase-associated protein 2 (Skp2) is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex.[1] It functions as a substrate recognition subunit, primarily targeting the tumor suppressor protein p27Kip1 (p27) for ubiquitination and subsequent proteasomal degradation.[1][2] The degradation of p27, a potent inhibitor of cyclin-dependent kinases (CDKs), allows for the transition from the G1 to the S phase of the cell cycle.[1] Overexpression of Skp2 is a common feature in a wide range of human cancers and is often correlated with poor prognosis, making it an attractive target for anticancer drug development.[1]

Discovery of Skp2 Inhibitor C1

The small molecule inhibitor C1 (also known as SKPin C1) was identified through a structure-based in silico virtual ligand screening approach.[1] This computational method aimed to identify compounds that could specifically disrupt the protein-protein interaction between Skp2 and its substrate, p27.[1] The screening targeted the binding pocket on Skp2 that recognizes the phosphorylated threonine 187 (pT187) residue of p27.[3]

Mechanism of Action

C1 is a specific and selective inhibitor of the Skp2-mediated degradation of p27.[4] It functions by directly binding to Skp2 and preventing its interaction with p27, thereby inhibiting the ubiquitination of p27.[1] This leads to the accumulation of p27 protein within the cell. The elevated levels of p27 restore its inhibitory function on cyclin-dependent kinases, leading to cell cycle arrest, primarily at the G1/S transition, and subsequent apoptosis in cancer cells.[4][5] C1 does not affect the overall levels of Skp2 protein itself.[4]

Quantitative Data

The inhibitory activity of C1 has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy in inducing cell death.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| MCF-7 | Breast Cancer | 8 | |

| 501 Mel | Melanoma | 30 | |

| U266 | Multiple Myeloma | ~10 | [4][5] |

| RPMI 8226 | Multiple Myeloma | ~10 | [4][5] |

| SCLC cell lines (average) | Small-Cell Lung Cancer | 2.78 | [3] |

| Murine primary ICN T-ALL | T-cell Acute Lymphoblastic Leukemia | 0.62 | [6] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

In Vitro Ubiquitination Assay

This assay is crucial for directly assessing the ability of C1 to inhibit the E3 ligase activity of the SCF-Skp2 complex towards its substrate, p27.

Materials:

-

Recombinant E1 activating enzyme, E2 conjugating enzyme (UbcH3), and SCF-Skp2/Cks1 complex.

-

Recombinant p27 protein (wild-type or phosphorylated at T187).

-

Ubiquitin and ATP.

-

This compound dissolved in DMSO.

-

Ubiquitination reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT, 10 mM ATP).

-

SDS-PAGE gels and Western blotting reagents.

-

Antibodies: anti-p27, anti-ubiquitin.

Protocol:

-

Prepare the ubiquitination reaction mixture by combining E1, E2, ubiquitin, and ATP in the reaction buffer.

-

Add the SCF-Skp2/Cks1 complex and the p27 substrate to the reaction mixture.

-

For the experimental condition, add this compound at the desired concentration. For the control, add an equivalent volume of DMSO.

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Perform Western blotting using an anti-p27 antibody to detect the ubiquitination pattern of p27 (a ladder of higher molecular weight bands indicates polyubiquitination). An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin chains.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines of interest.

-

Complete cell culture medium.

-

96-well plates.

-

This compound dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

-

Microplate reader.

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for the desired duration (e.g., 24, 48, 72 hours).

-

After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Immunoprecipitation and Western Blotting

This technique is used to confirm the interaction between Skp2 and p27 in a cellular context and to demonstrate that C1 disrupts this interaction.

Materials:

-

Cancer cells treated with C1 or DMSO.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Antibodies: anti-Skp2, anti-p27, and appropriate secondary antibodies.

-

Protein A/G agarose beads.

-

SDS-PAGE gels and Western blotting reagents.

Protocol:

-

Lyse the treated and control cells and quantify the protein concentration of the lysates.

-

Incubate a portion of the cell lysate with an anti-Skp2 antibody overnight at 4°C to form antibody-antigen complexes.

-

Add Protein A/G agarose beads to the lysate and incubate for another 1-2 hours to capture the immune complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE loading buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

Perform Western blotting using an anti-p27 antibody to detect p27 that was co-immunoprecipitated with Skp2. A separate Western blot of the input lysates should be performed to confirm the total levels of Skp2 and p27.

Conclusion and Future Directions

This compound represents a promising class of targeted anticancer agents. Its discovery through rational, structure-based design and its specific mechanism of action highlight the potential of targeting protein-protein interactions in the ubiquitin-proteasome system. Further preclinical and clinical development will be necessary to fully evaluate the therapeutic potential of C1 and other Skp2 inhibitors in the treatment of various malignancies. Future research may focus on optimizing the potency and pharmacokinetic properties of C1, as well as identifying predictive biomarkers to select patients who are most likely to benefit from this therapeutic approach.

References

- 1. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeted inhibition of the E3 ligase SCFSkp2/Cks1 has antitumor activity in RB1-deficient human and mouse small cell lung cancer (SCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Skp2 inhibitor SKPin C1 decreased viability and proliferation of multiple myeloma cells and induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

The Selective Small-Molecule Skp2 Inhibitor C1: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Science and Application of the Skp2 Inhibitor, C1.

Introduction

S-phase kinase-associated protein 2 (Skp2) is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, a key regulator of cell cycle progression. Skp2 functions as the substrate recognition subunit, targeting various tumor suppressor proteins for ubiquitination and subsequent proteasomal degradation. One of the most well-characterized substrates of Skp2 is the cyclin-dependent kinase inhibitor p27Kip1 (p27). The degradation of p27, mediated by Skp2, is a crucial step for the transition of cells from the G1 to the S phase of the cell cycle.[1]

In numerous human cancers, Skp2 is overexpressed, leading to decreased levels of p27 and consequently, uncontrolled cell proliferation.[2] This inverse correlation between Skp2 and p27 levels has been associated with poor prognosis in various malignancies, establishing Skp2 as a promising therapeutic target in oncology.[2] Skp2 inhibitor C1, also known as SKPin C1, is a selective small-molecule inhibitor that was identified through in silico screening designed to disrupt the interaction between Skp2 and its substrate, p27.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its cellular effects, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound exerts its biological effects by specifically and competitively inhibiting the binding of p27 to the Skp2-Cks1 complex.[3][5] This disruption prevents the Skp2-mediated ubiquitination and subsequent degradation of p27.[6][7] The accumulation of p27 leads to the inhibition of cyclin-dependent kinases (CDKs), resulting in cell cycle arrest, primarily at the G1/S transition, and the induction of apoptosis in cancer cells.[6][8]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound across various cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Method | Reference |

| 501 Mel | Melanoma | 30 | 16 | Cell Proliferation Assay | [9] |

| MCF-7 | Breast Cancer | 8 | 16 | Cell Proliferation Assay | [9] |

| U266 | Multiple Myeloma | ~10 | 12 | MTT Assay | [6][7] |

| RPMI 8226 | Multiple Myeloma | ~10 | 12 | MTT Assay | [6][7] |

| TAIL7 | T-cell Acute Lymphoblastic Leukemia | 2.4 | 96 | Viability Assay | [8] |

| Primary T-ALL cells | T-cell Acute Lymphoblastic Leukemia | 1.72 | 48 | Viability Assay | [8] |

| H209 | Small Cell Lung Cancer | Not specified | - | Western Blot, Immunostaining | [10] |

| Y79 | Retinoblastoma | Not specified | - | Western Blot, Immunostaining | [10] |

| WERI-Rb1 | Retinoblastoma | Not specified | - | Western Blot, Immunostaining | [10] |

| RB177 | Retinoblastoma | Not specified | - | Western Blot, Immunostaining | [10] |

| DKO mOS | Osteosarcoma | Not specified | 72 | MTT Assay | [11] |

Table 2: Effects of this compound on Cell Cycle Distribution

| Cell Line | Cancer Type | C1 Concentration (µM) | Incubation Time (h) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |

| 501 Mel | Melanoma | 10 | 16 | Increased | Decreased | Not specified | [5] |

| MCF-7 | Breast Cancer | 5 | 16 | Decreased | Not specified | Increased | [5] |

| T47D | Breast Cancer | 5 | 16 | Increased | Decreased | Not specified | [12] |

| U266 | Multiple Myeloma | 25 | 12 | Increased | Decreased | Decreased | [6] |

| RPMI 8226 | Multiple Myeloma | 25 | 12 | Increased | Decreased | Decreased | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell lines (e.g., U266, RPMI 8226)

-

RPMI-1640 medium with 10% fetal bovine serum and 1% penicillin/streptomycin

-

This compound (SKPin C1)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Treat the cells with various concentrations of C1 (e.g., 0, 5, 10, 25, 50 µM) for the desired incubation period (e.g., 12, 24, 48 hours).[6]

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

-

Incubate the plate for 4 hours at 37°C.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

-

Measure the absorbance at 490 nm using a microplate reader.[6]

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Skp2 and p27

This protocol is used to determine the protein levels of Skp2 and its substrate p27 in cells treated with this compound.

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk in TBST)

-

Primary antibodies (anti-Skp2, anti-p27, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Lyse the treated cells with RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration using the BCA protein assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Skp2, p27, and β-actin (as a loading control) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using a chemiluminescence detection system.

Immunoprecipitation of Ubiquitinated p27

This protocol is used to assess the effect of this compound on the ubiquitination status of p27.

Materials:

-

Cells treated with this compound and a proteasome inhibitor (e.g., MG132)

-

Lysis buffer (e.g., IP buffer)

-

Anti-p27 antibody

-

Protein A/G agarose beads

-

Anti-ubiquitin antibody

-

Wash buffer

Procedure:

-

Treat cells with this compound for the desired time. Add a proteasome inhibitor (e.g., 10 µM MG132) for the last 4-6 hours of incubation to allow for the accumulation of ubiquitinated proteins.

-

Lyse the cells in IP buffer and determine the protein concentration.

-

Incubate 500 µg to 1 mg of total protein with anti-p27 antibody overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads three to five times with wash buffer.

-

Elute the immunoprecipitated proteins by boiling in Laemmli sample buffer.

-

Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect ubiquitinated p27.

In Vitro Ubiquitination Assay

This protocol is used to directly assess the inhibitory effect of C1 on the E3 ligase activity of the SCF-Skp2 complex towards p27.

Materials:

-

Recombinant E1 activating enzyme, E2 conjugating enzyme (UbcH3/Cdc34), and SCF-Skp2 E3 ligase complex

-

Recombinant p27 substrate

-

Ubiquitin

-

ATP

-

This compound

-

Ubiquitination reaction buffer

-

Laemmli sample buffer

Procedure:

-

Set up the ubiquitination reaction in a total volume of 20-30 µL containing reaction buffer, ATP, E1, E2, ubiquitin, and the SCF-Skp2 complex.

-

Add this compound at various concentrations to the reaction mixtures. Include a vehicle control (DMSO).

-

Pre-incubate the mixture for 15-30 minutes at 30°C.

-

Initiate the reaction by adding the p27 substrate.

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.

-

Analyze the reaction products by Western blotting using an anti-p27 antibody to visualize the ubiquitination ladder.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the this compound.

Caption: The Skp2 Signaling Pathway.

Caption: Experimental Workflow for Skp2 Inhibitor Evaluation.

Caption: Mechanism of Action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. SKping cell cycle regulation: role of ubiquitin ligase SKP2 in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Skp2 inhibitor SKPin C1 decreased viability and proliferation of multiple myeloma cells and induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Skp2 inhibitor SKPin C1 decreased viability and proliferation of multiple myeloma cells and induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Therapeutic targeting of the E3 ubiquitin ligase SKP2 in T-ALL - PMC [pmc.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Targeted pharmacologic inhibition of S-phase kinase-associated protein 2 (SKP2) mediated cell cycle regulation in lung and other RB-Related cancers: A brief review of current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeted inhibition of SCFSKP2 confers anti-tumor activities resulting in a survival benefit in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemical probes of Skp2-mediated p27 ubiquitylation and degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Role of Skp2 Inhibitor C1 in p27 Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclin-dependent kinase (CDK) inhibitor p27Kip1 (p27) is a critical regulator of cell cycle progression, primarily by controlling the transition from G1 to S phase.[1] Its levels are tightly controlled, and its degradation is a key step for cell proliferation. The SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, with Skp2 as the substrate recognition component, targets p27 for ubiquitination and subsequent proteasomal degradation.[2][3] Overexpression of Skp2 is a common feature in many human cancers and often correlates with low p27 levels and poor prognosis.[3] This has positioned the Skp2-p27 axis as an attractive target for cancer therapy.[4] This technical guide focuses on a specific small molecule inhibitor, C1 (also known as SKPin C1), which has been identified as a potent and selective inhibitor of Skp2-mediated p27 degradation.[5] We will delve into its mechanism of action, provide quantitative data on its efficacy, detail key experimental protocols for its study, and illustrate the relevant biological pathways and experimental workflows.

Introduction to the Skp2-p27 Axis

The cell division cycle is a fundamental process that is tightly regulated to ensure proper cell growth and division. Cyclin-dependent kinases (CDKs) are the master regulators of the cell cycle, and their activity is controlled by cyclins and CDK inhibitors (CKIs). p27 is a member of the Cip/Kip family of CKIs and plays a crucial role in preventing uncontrolled cell proliferation by binding to and inhibiting the activity of cyclin E-CDK2 and cyclin A-CDK2 complexes.[1]

The degradation of p27 is a prerequisite for cells to enter the S phase of the cell cycle. This process is initiated by the phosphorylation of p27 on threonine 187 (T187) by cyclin E-CDK2.[6] Phosphorylated p27 is then recognized by the S-phase kinase-associated protein 2 (Skp2), the F-box protein component of the SCF E3 ubiquitin ligase complex.[2] The SCF complex, along with its accessory protein Cks1, then polyubiquitinates p27, marking it for degradation by the 26S proteasome.[7][8] In many cancers, this pathway is dysregulated, with elevated Skp2 levels leading to excessive p27 degradation and, consequently, uncontrolled cell proliferation.[4]

Skp2 Inhibitor C1: Mechanism of Action

This compound is a small molecule identified through in silico screening designed to specifically disrupt the interaction between Skp2 and p27.[3][4] It functions by binding to a pocket at the Skp2-Cks1 interface, thereby competitively inhibiting the binding of phosphorylated p27 to the SCF-Skp2 complex.[9][10] This inhibition of binding prevents the ubiquitination of p27, leading to its accumulation within the cell.[11] The increased levels of p27 then restore its inhibitory function on CDKs, leading to cell cycle arrest, primarily at the G1/S transition, and in some cases, apoptosis.[7][11]

Quantitative Data on C1 Efficacy

The efficacy of this compound has been evaluated in various cancer cell lines. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) for cell viability.

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| MUM2B | Uveal Melanoma | 0.86 | [12] |

| OM431 | Uveal Melanoma | 1.83 | [12] |

| SCLC Cell Lines (average) | Small Cell Lung Cancer | 2.78 | [13] |

| U266 | Multiple Myeloma | ~10 | [6][7] |

| RPMI 8226 | Multiple Myeloma | ~10 | [6][7] |

| PIG1 (normal cells) | Normal Pigmented Epithelial | 16.71 | [12] |

Table 1: IC50 values of this compound in various cell lines.

| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | Effect on Cell Cycle | Reference(s) |

| 501 Mel | 10 | 16 | Increase in G1 phase, decrease in S phase | [14] |

| MCF-7 | 5 | 16 | Decrease in G1 phase, increase in G2/M phase | [14] |

| U266 | 25 | Not specified | Increase in G0/G1 phase, decrease in S and G2/M phases | [6] |

| RPMI 8226 | 25 | Not specified | Increase in G0/G1 phase, decrease in S and G2/M phases | [6] |

Table 2: Effect of this compound on the cell cycle in different cancer cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in p27 degradation.

In Vitro Ubiquitination Assay

This assay is crucial to demonstrate the direct inhibitory effect of C1 on the ubiquitination of p27 by the SCF-Skp2 complex.

Materials:

-

Recombinant E1 (ubiquitin-activating enzyme)

-

Recombinant E2 (ubiquitin-conjugating enzyme, e.g., UbcH3)

-

Recombinant SCF-Skp2 complex (containing Skp1, Cul1, Roc1, and Skp2)

-

Recombinant Cks1

-

Recombinant p27 (phosphorylated at T187)

-

Ubiquitin

-

Biotinylated Ubiquitin

-

ATP

-

Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

This compound

-

DMSO (vehicle control)

-

Anti-p27 antibody

-

Streptavidin-HRP

-

SDS-PAGE gels and Western blot reagents

Protocol:

-

Prepare a reaction mixture containing E1, E2, SCF-Skp2, Cks1, ubiquitin, biotinylated ubiquitin, and ATP in ubiquitination buffer.

-

Add either this compound (at desired concentrations) or DMSO to the reaction mixture and pre-incubate for 15-30 minutes at 30°C.

-

Initiate the reaction by adding phosphorylated p27.

-

Incubate the reaction at 37°C for 60-90 minutes.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then probe with an anti-p27 antibody to visualize the p27 protein and its ubiquitinated forms (which will appear as a ladder of higher molecular weight bands).

-

To specifically detect the incorporated biotinylated ubiquitin, probe the membrane with Streptavidin-HRP followed by a chemiluminescent substrate.

Co-Immunoprecipitation (Co-IP) of Skp2 and p27

This experiment is designed to show that C1 disrupts the physical interaction between Skp2 and p27 in a cellular context.

Materials:

-

Cancer cells expressing Skp2 and p27

-

This compound

-

DMSO

-

Cell lysis buffer (e.g., RIPA buffer or a non-denaturing buffer like 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors)

-

Anti-Skp2 antibody for immunoprecipitation

-

Protein A/G agarose or magnetic beads

-

Anti-p27 antibody for Western blotting

-

Anti-Skp2 antibody for Western blotting

-

SDS-PAGE gels and Western blot reagents

Protocol:

-

Culture cells to 70-80% confluency.

-

Treat the cells with this compound or DMSO for the desired time (e.g., 4-16 hours).

-

Wash the cells with ice-cold PBS and lyse them in cold lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysates with an anti-Skp2 antibody overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C.

-

Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using anti-p27 and anti-Skp2 antibodies. A decrease in the amount of p27 co-immunoprecipitated with Skp2 in the C1-treated sample compared to the control indicates disruption of their interaction.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantify the effect of C1 on cell cycle distribution.

Materials:

-

Cancer cells

-

This compound

-

DMSO

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Seed cells and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or DMSO for a specified period (e.g., 24-48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key molecular interactions and experimental procedures described in this guide.

Caption: The Skp2-p27 signaling pathway and the inhibitory action of C1.

Caption: Experimental workflow for co-immunoprecipitation.

Caption: Experimental workflow for cell cycle analysis.

Conclusion

The this compound represents a promising therapeutic agent for cancers characterized by Skp2 overexpression and p27 downregulation. Its mechanism of action, which involves the direct inhibition of the Skp2-p27 interaction, leads to the stabilization of p27, subsequent cell cycle arrest, and apoptosis in cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on the Skp2-p27 axis. Further investigation into the in vivo efficacy and safety profile of C1 and its analogues is warranted to translate these preclinical findings into clinical applications.

References

- 1. WO2006044747A2 - P27 ubiquitination assay and methods of use - Google Patents [patents.google.com]

- 2. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

- 3. bitesizebio.com [bitesizebio.com]

- 4. vet.cornell.edu [vet.cornell.edu]

- 5. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Skp2 inhibitor SKPin C1 decreased viability and proliferation of multiple myeloma cells and induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]

- 10. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 12. SKP2 targeted inhibition suppresses human uveal melanoma progression by blocking ubiquitylation of p27 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeted inhibition of the E3 ligase SCFSkp2/Cks1 has antitumor activity in RB1-deficient human and mouse small cell lung cancer (SCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

Skp2 Inhibitor C1: A Technical Guide to its Mechanism and Impact on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the S-phase kinase-associated protein 2 (Skp2) inhibitor, C1. Skp2 is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, which plays a pivotal role in cell cycle regulation by targeting various cell cycle regulatory proteins for degradation. A key substrate of Skp2 is the cyclin-dependent kinase inhibitor p27Kip1. Overexpression of Skp2 is a hallmark of many human cancers and is often associated with poor prognosis. The small molecule inhibitor C1 has been identified as a specific inhibitor of Skp2-mediated p27 degradation, leading to cell cycle arrest and apoptosis in cancer cells. This document details the mechanism of action of C1, its effects on cell cycle progression, and provides comprehensive experimental protocols for its study.

Introduction to Skp2 and its Role in the Cell Cycle

S-phase kinase-associated protein 2 (Skp2) is an F-box protein that serves as the substrate recognition component of the SCFSkp2 E3 ubiquitin ligase complex.[1][2][3] The primary function of this complex is to catalyze the ubiquitination of specific protein substrates, marking them for proteasomal degradation.[1] A crucial substrate of Skp2 is the cyclin-dependent kinase inhibitor p27Kip1 (p27).[4][5][6] The degradation of p27 is essential for the transition of cells from the G1 to the S phase of the cell cycle.[5][7]

The process is tightly regulated; phosphorylation of p27 at the Threonine-187 residue is a prerequisite for its recognition by Skp2.[4][6] Following recognition, Skp2 mediates the K48-linked polyubiquitination of p27, leading to its degradation by the proteasome.[4] This degradation allows for the activation of cyclin E-Cdk2 complexes, which are necessary for entry into the S phase.[5] Dysregulation of this pathway, particularly the overexpression of Skp2, leads to excessive degradation of p27, uncontrolled cell proliferation, and tumorigenesis.[1][8][9]

Skp2 Inhibitor C1: Mechanism of Action

This compound (also known as SKPin C1) is a specific and selective small-molecule inhibitor that disrupts the interaction between Skp2 and p27.[10][11] By targeting the Skp2-p27 binding interface, C1 prevents the Skp2-mediated ubiquitination and subsequent degradation of p27.[10][11][12] This inhibitory action is not believed to disrupt the formation of the larger SCF complex itself.[13] The accumulation of p27 protein that results from C1 treatment leads to the inhibition of cyclin-dependent kinases (CDKs), which in turn slows cell cycle progression and can trigger apoptosis.[12][14][15]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Parameter | Value | Treatment Conditions | Reference |

| U266 | Multiple Myeloma | Viability | Significantly decreased | 10 µM for 12 hours | [14] |

| RPMI 8226 | Multiple Myeloma | Viability | Significantly decreased | 10 µM for 12 hours | [14] |

| THP-1 | Acute Myeloid Leukemia | Viability | Decreased | 50 µM for 12 hours | [14] |

| BGC 823 | Gastric Cancer | Protein Levels | Increased p27kip1 | 1, 5, 10 µM for 48 hours | [14] |

| MUM2B | Uveal Melanoma | IC50 | 0.86 µM | 4 days | [16] |

| OM431 | Uveal Melanoma | IC50 | 1.83 µM | 4 days | [16] |

| Normal cells | - | IC50 | 16.71 µM | 4 days | [16] |

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | Cancer Type | Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |

| U266 | Multiple Myeloma | 25 µM C1 | Increased | Decreased | Decreased | [14] |

| RPMI 8226 | Multiple Myeloma | 25 µM C1 | Increased | Decreased | Decreased | [14] |

| 501 Mel | Metastatic Melanoma | 10 µM C1 for 16 hours | Increased | Decreased | - | |

| T47D | Breast Cancer | 5 µM C1 for 16 hours | Increased | Decreased | - | |

| MCF-7 | Breast Cancer | 5 µM C1 for 16 hours | Decreased | - | Increased | [13] |

| MUM2B | Uveal Melanoma | Increasing C1 conc. | Increased | - | Decreased | [16] |

| OM431 | Uveal Melanoma | Increasing C1 conc. | Increased | - | Decreased | [16] |

Experimental Protocols

Western Blotting for Skp2 and p27

This protocol is for detecting the protein levels of Skp2 and p27 in cells treated with this compound.

-

Cell Lysis:

-

Plate and treat cells with the desired concentrations of this compound for the specified duration.

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Skp2 and p27 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin, or α-tubulin) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining.[17][18][19]

-

Cell Preparation:

-

Seed and treat cells with this compound as required.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells once with PBS.

-

-

Fixation:

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cells twice with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/ml) and RNase A (e.g., 100 µg/ml) in PBS.[18]

-

Incubate in the dark for at least 30 minutes at room temperature.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Immunoprecipitation for p27 Ubiquitination

This protocol is designed to assess the level of p27 ubiquitination in response to treatment with this compound.

-

Cell Treatment and Lysis:

-

Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

-

Lyse the cells in a suitable lysis buffer (e.g., Nonidet P-40 buffer) containing protease and deubiquitinase inhibitors.[20]

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates with protein A/G agarose beads.

-

Incubate the pre-cleared lysate with an anti-p27 antibody overnight at 4°C.

-

Add protein A/G agarose beads and incubate for an additional 1-2 hours to capture the immune complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Elution and Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using an anti-ubiquitin antibody to detect the polyubiquitinated forms of p27.

-

The input lysates should also be run as a control.

-

Visualizing Key Pathways and Workflows

The following diagrams illustrate the core signaling pathway, the experimental workflow for evaluating C1's effects, and the logical relationship between Skp2 inhibition and cell cycle arrest.

Caption: The Skp2-p27 signaling pathway and the inhibitory action of C1.

Caption: Experimental workflow for assessing the effects of this compound.

Caption: Logical cascade of events following Skp2 inhibition by C1.

Conclusion

This compound represents a promising therapeutic agent for cancers characterized by Skp2 overexpression. Its specific mechanism of action, which leads to the stabilization of the tumor suppressor p27, results in potent anti-proliferative and pro-apoptotic effects. This technical guide provides a foundational understanding of C1's role in modulating cell cycle progression and offers detailed protocols for its further investigation in a research setting. The continued study of Skp2 inhibitors like C1 is crucial for the development of novel and effective cancer therapies.

References

- 1. Novel roles of Skp2 E3 ligase in cellular senescence, cancer progression, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel roles of Skp2 E3 ligase in cellular senescence, cancer progression, and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Skp2-dependent degradation of p27kip1 is essential for cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p27(Kip1) ubiquitination and degradation is regulated by the SCF(Skp2) complex through phosphorylated Thr187 in p27 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Skp2-dependent degradation of p27kip1 is essential for cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 9. SKP2 E3 ligase in urological malignancies: a critical regulator of the cell cycle and therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Frontiers | Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review [frontiersin.org]

- 12. Skp2 inhibitor SKPin C1 decreased viability and proliferation of multiple myeloma cells and induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. This compound - Ace Therapeutics [acetherapeutics.com]

- 16. SKP2 targeted inhibition suppresses human uveal melanoma progression by blocking ubiquitylation of p27 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Flow cytometry with PI staining | Abcam [abcam.com]

- 18. wp.uthscsa.edu [wp.uthscsa.edu]

- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubcompare.ai [pubcompare.ai]

The Therapeutic Potential of Skp2 Inhibitor C1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-phase kinase-associated protein 2 (Skp2) is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, a key regulator of cell cycle progression and protein degradation. Overexpression of Skp2 is a common feature in a wide range of human cancers and is often associated with poor prognosis and therapeutic resistance. Skp2's primary oncogenic role is mediated through the ubiquitination and subsequent proteasomal degradation of tumor suppressor proteins, most notably the cyclin-dependent kinase inhibitor p27Kip1 (p27). The inverse correlation between Skp2 and p27 levels in tumors has established the Skp2-p27 axis as a promising target for anticancer drug development. C1, a small molecule inhibitor of Skp2, has emerged as a promising therapeutic agent. This technical guide provides an in-depth overview of the therapeutic potential of C1, including its mechanism of action, preclinical efficacy in various cancer models, and detailed protocols for key experimental assays.

Introduction: The Skp2-p27 Axis in Cancer

The cell cycle is a tightly regulated process that ensures the fidelity of cell division. Cyclin-dependent kinases (CDKs) are the master regulators of the cell cycle, and their activity is controlled by cyclins and CDK inhibitors (CKIs). p27 is a potent CKI that primarily controls the G1 to S phase transition by binding to and inhibiting Cyclin E-CDK2 complexes.[1] The timely degradation of p27 is essential for cells to enter the S phase and commence DNA replication.

Skp2, as the substrate recognition subunit of the SCFSkp2 E3 ligase, specifically targets phosphorylated p27 for ubiquitination and proteasomal degradation.[2] In many cancers, Skp2 is overexpressed, leading to excessive degradation of p27. This loss of p27 function removes the brake on CDK2 activity, resulting in uncontrolled cell proliferation.[3] The oncogenic role of Skp2 extends beyond p27, as it also targets other tumor suppressors and cell cycle regulators for degradation. Therefore, inhibiting Skp2 function presents a rational and targeted approach for cancer therapy.

Skp2 Inhibitor C1: Mechanism of Action

C1 is a cell-permeable small molecule identified through in silico screening that specifically disrupts the interaction between Skp2 and p27.[4][5] It binds to the substrate-binding pocket of Skp2, preventing the recruitment of p27 to the SCF complex.[6] This inhibition is highly specific, as C1 does not significantly affect the overall activity of the proteasome or the interaction of Skp2 with other components of the SCF complex.[1] By blocking p27 ubiquitination, C1 treatment leads to the accumulation of p27, which in turn inhibits Cyclin E-CDK2 activity, causing cell cycle arrest at the G1/S checkpoint and inducing apoptosis in cancer cells.[7][8]

Caption: Mechanism of this compound.

Preclinical Efficacy of C1

The anti-tumor activity of C1 has been demonstrated in a variety of preclinical cancer models, both in vitro and in vivo.

In Vitro Studies

C1 has been shown to inhibit the proliferation and induce apoptosis in a wide range of cancer cell lines, including those from multiple myeloma, uveal melanoma, breast cancer, and lung cancer.[1][4][8]

Table 1: In Vitro Efficacy of this compound on Cell Viability

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |

| U266 | Multiple Myeloma | ~10 | 48 | [8] |

| RPMI 8226 | Multiple Myeloma | ~10 | 48 | [8] |

| 501 Mel | Melanoma | 30 | 16 | [1] |

| MCF-7 | Breast Cancer | 8 | 16 | [1] |

| DKO | Osteosarcoma | Dose-dependent inhibition | 72 | [2] |

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | Cancer Type | C1 Conc. (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Citation |

| U266 | Multiple Myeloma | 25 | Increased | Decreased | Decreased | [9] |

| RPMI 8226 | Multiple Myeloma | 25 | Increased | Decreased | Decreased | [9] |

| MUM2B | Uveal Melanoma | 5-10 | Increased | Not specified | Decreased | [1] |

| OM431 | Uveal Melanoma | 5-10 | Increased | Not specified | Decreased | [1] |

| 501 Mel | Melanoma | 10 | Increased | Decreased | Not specified | [10] |

Table 3: Effect of this compound on Protein Expression

| Cell Line | Cancer Type | C1 Conc. (µM) | Protein | Change in Expression | Citation |

| U266 | Multiple Myeloma | 25 | p27 | Increased | [9] |

| RPMI 8226 | Multiple Myeloma | 25 | p27 | Increased | [9] |

| U266 | Multiple Myeloma | 25 | Cleaved Caspase-3 | Increased | [3] |

| RPMI 8226 | Multiple Myeloma | 25 | Cleaved Caspase-3 | Increased | [3] |

| DKO | Osteosarcoma | Dose-dependent | p27 | Increased | [2] |

| DKO | Osteosarcoma | Dose-dependent | p21 | Increased | [2] |

| DKO | Osteosarcoma | Dose-dependent | Cleaved Caspase-3 | Increased | [11] |

In Vivo Studies

The therapeutic potential of C1 has also been validated in animal models. In a xenograft model of uveal melanoma, treatment with C1 significantly suppressed tumor growth.[1] Similarly, in an osteosarcoma xenograft model, C1 administration led to reduced tumor volume.[11] These studies demonstrate that C1 is well-tolerated and exhibits potent anti-tumor activity in vivo.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the therapeutic potential of this compound.

Caption: Experimental workflow for C1 evaluation.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of C1 on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of C1 in complete culture medium. Add 100 µL of the C1 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is for analyzing the effect of C1 on cell cycle distribution.

Materials:

-

Cancer cells treated with C1

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Harvest the treated and control cells by trypsinization.

-

Wash the cells twice with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells twice with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Protein Expression

This protocol is for detecting the levels of p27, Skp2, and apoptosis markers like cleaved caspase-3.

Materials:

-

Cancer cells treated with C1

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p27, anti-Skp2, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells in RIPA buffer.

-

Determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Use β-actin as a loading control to normalize protein levels.

Immunoprecipitation for p27 Ubiquitination

This protocol is to determine if C1 inhibits the ubiquitination of p27.

Materials:

-

Cancer cells treated with C1 and a proteasome inhibitor (e.g., MG132)

-

Lysis buffer (e.g., Triton-based buffer with protease inhibitors and deubiquitinase inhibitors like NEM)

-

Anti-p27 antibody

-

Protein A/G agarose beads

-

Anti-ubiquitin antibody

-

Wash buffer

-

Elution buffer

Procedure:

-

Treat cells with C1 for the desired time, followed by treatment with a proteasome inhibitor for the last 4-6 hours to allow ubiquitinated proteins to accumulate.

-

Lyse the cells and pre-clear the lysate with protein A/G agarose beads.

-

Incubate the pre-cleared lysate with an anti-p27 antibody overnight at 4°C.

-

Add protein A/G agarose beads and incubate for another 2-4 hours.

-

Wash the beads several times with wash buffer.

-

Elute the immunoprecipitated proteins from the beads.

-

Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect ubiquitinated p27.

Signaling Pathways and Logical Relationships

Caption: Skp2-p27 signaling pathway in cancer.

Conclusion and Future Directions

The this compound represents a promising targeted therapy for a variety of cancers characterized by Skp2 overexpression and p27 downregulation. Its specific mechanism of action, leading to the restoration of p27 function and subsequent cell cycle arrest and apoptosis, has been well-documented in preclinical studies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers interested in further investigating the therapeutic potential of C1 and other Skp2 inhibitors.

Future research should focus on identifying predictive biomarkers to select patients most likely to respond to C1 therapy. Additionally, combination studies with other anticancer agents, such as chemotherapy or other targeted therapies, may enhance the efficacy of C1 and overcome potential resistance mechanisms. The continued development and clinical translation of Skp2 inhibitors like C1 hold great promise for improving the outcomes of cancer patients.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. The interaction of SKP2 with p27 enhances the progression and stemness of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Skp2 inhibitor SKPin C1 decreased viability and proliferation of multiple myeloma cells and induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Targeted inhibition of the E3 ligase SCFSkp2/Cks1 has antitumor activity in RB1-deficient human and mouse small cell lung cancer (SCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. SKP2 targeted inhibition suppresses human uveal melanoma progression by blocking ubiquitylation of p27 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeted inhibition of SCFSKP2 confers anti-tumor activities resulting in a survival benefit in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Skp2 Inhibitor C1 on Ubiquitination Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the S-phase kinase-associated protein 2 (Skp2) inhibitor, C1 (also known as SKPin C1). It details its mechanism of action, its impact on ubiquitination pathways, and its effects on cell cycle regulation and apoptosis. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the core signaling pathways and experimental workflows.

Core Concepts: The SCF-Skp2 E3 Ubiquitin Ligase Complex

The Skp2 protein is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex.[1][2][3][4] This complex plays a pivotal role in the ubiquitin-proteasome system, which is responsible for the targeted degradation of proteins, thereby regulating numerous cellular processes.[5][6] Skp2 functions as the substrate recognition subunit, binding to specific target proteins and marking them for ubiquitination.[1][2] Once polyubiquitinated, these substrates are recognized and degraded by the 26S proteasome.[1][2]

Key substrates of the SCF-Skp2 complex include several tumor suppressor proteins and cell cycle inhibitors, most notably p27Kip1 (p27).[1][2][3][7] Overexpression of Skp2 is a common feature in many human cancers and is often associated with aggressive tumor growth and poor prognosis, making it an attractive target for cancer therapy.[5][7]

Skp2 Inhibitor C1: Mechanism of Action

This compound is a small molecule that specifically and selectively disrupts the interaction between Skp2 and its substrate, p27.[7][8] By targeting the Skp2-p27 binding interface, C1 prevents the recruitment of p27 to the SCF-Skp2 complex.[7] This inhibition of binding directly blocks the Skp2-mediated ubiquitination of p27, leading to the accumulation of p27 protein within the cell.[3][7][9]

The elevated levels of p27, a potent cyclin-dependent kinase (CDK) inhibitor, result in cell cycle arrest, primarily at the G1/S transition.[3][7] This halt in cell cycle progression ultimately inhibits cell proliferation and can induce apoptosis (programmed cell death).[7][9][10]

Mechanism of this compound Action.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound across various cancer cell lines.

Table 1: Effects of this compound on Cell Viability

| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (h) | Effect on Viability |

| U266 | Multiple Myeloma | 10 | 12 | Significantly decreased |

| RPMI 8226 | Multiple Myeloma | 10 | 12 | Significantly decreased |

| THP-1 | Leukemia | 50 | 12 | Decreased |

| 501 Mel | Metastatic Melanoma | 10 | 16 | Decreased |

| PC-3-TxR | Prostate Cancer | Not specified | Not specified | Accumulation of p27 observed |

| DU145-TxR | Prostate Cancer | Not specified | Not specified | Accumulation of p27 observed |

| BGC 823 | Gastric Cancer | 1, 5, 10 | 48 | Dose-dependent decrease |

Data compiled from multiple sources.[8][9][10]

Table 2: Effects of this compound on Cell Cycle Progression

| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (h) | Effect on Cell Cycle |

| U266 | Multiple Myeloma | 25 | Not specified | Increased percentage of cells in G0/G1 phase, decreased in S and G2/M phases.[10] |

| RPMI 8226 | Multiple Myeloma | 25 | Not specified | Increased percentage of cells in G0/G1 phase, decreased in S and G2/M phases.[10] |

| 501 Mel | Melanoma | 10 | 16 | Significant shift of cells from S phase into G1 phase.[11] |

| MCF-7 | Breast Cancer | 10 | Not specified | Decreased percentage of cells in G1, increased in G2/M population.[8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells (e.g., U266, RPMI 8226) in a 96-well plate at a density of 1 x 104 cells/well and culture overnight.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50 µM) or vehicle control (DMSO) for the desired time period (e.g., 12, 24, 48 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for Protein Expression

-

Cell Lysis: Treat cells with this compound as described above. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Skp2, p27, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunoprecipitation for Ubiquitination Assay

-

Cell Treatment and Lysis: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Lyse the cells in a modified RIPA buffer.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against p27 overnight at 4°C with gentle rotation. Add protein A/G agarose beads and incubate for another 2-4 hours.

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding.

-

Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

-

Western Blotting: Analyze the eluted proteins by Western blotting using an antibody against ubiquitin to detect ubiquitinated p27.

Immunoprecipitation Workflow for Ubiquitination.